3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium

Tobacco-specific nitrosamine metabolism Urinary metabolite profiling Pyridine N-oxidation

3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (CAS 1314916-69-2), commonly referred to as rac-N'-nitrosonornicotine 1-N-oxide (NNN-N-oxide), is the racemic pyridine N-oxidation metabolite of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN). It was first synthesized and identified as a major urinary metabolite of NNN in F-344 rats by Hecht et al.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 1314916-69-2
Cat. No. B022318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium
CAS1314916-69-2
SynonymsN'-nitrosonornicotine-N-oxide
N'-nitrosonornicotine-N-oxide, (S)-isomer
NNN-1-N-oxide
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C9H11N3O2/c13-10-12-6-2-4-9(12)8-3-1-5-11(14)7-8/h1,3,5,7,9H,2,4,6H2
InChIKeyZQELURDMDMQXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (rac-N'-Nitrosonornicotine 1-N-Oxide): Baseline Identity for Procurement Decisions


3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium (CAS 1314916-69-2), commonly referred to as rac-N'-nitrosonornicotine 1-N-oxide (NNN-N-oxide), is the racemic pyridine N-oxidation metabolite of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN). It was first synthesized and identified as a major urinary metabolite of NNN in F-344 rats by Hecht et al. [1]. Physicochemically, the compound is a yellow-to-orange viscous oil (predicted pKa 0.78 ± 0.10, boiling point ~500 °C, density 1.36–1.40 g/cm³) requiring refrigerated storage, and is soluble in chloroform . It is commercially available from specialized suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, and BOC Sciences at ≥95% purity, typically priced in the range of $100–$500 per 5 mg .

Why NNN Metabolites Cannot Be Interchanged: The Case for Procuring 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium Over Alternative NNN Derivatives


The four principal metabolic fates of NNN—2′-hydroxylation, 5′-hydroxylation, pyridine N-oxidation, and N-denitrosation—yield chemically and biologically distinct products. Substituting NNN-N-oxide with the parent NNN or a hydroxylated metabolite (e.g., 3′-hydroxy-NNN or 4′-hydroxy-NNN) introduces a fundamentally different carcinogenicity risk and metabolic activation profile. For example, NNN-N-oxide-treated rats exhibit 50% survival at 22 months versus 0% at 12 months for NNN-treated animals, underscoring a profound toxicity differential [1]. Furthermore, NNN-N-oxide is the only metabolite that can serve as a non-artifactual urinary biomarker specific to the pyridine N-oxidation detoxification pathway; no other NNN derivative provides this analytical specificity in human biomonitoring [2]. Generic substitution therefore confounds both toxicological interpretation and quantitative exposure assessment.

Quantitative Differentiation Evidence for 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium vs. Closest Analogs


Metabolic Fate Differentiation: NNN-1-N-Oxide as a Minor Detoxification Product vs. 5′-Hydroxylation as the Dominant Urinary Pathway

In F-344 rats dosed with dl-NNN, pyridine N-oxidation yielding NNN-1-N-oxide accounted for only 10.8% of the urinary dose, whereas 5′-hydroxylation represented the dominant pathway at 37.6% of the dose [1]. This 3.5-fold difference in metabolic flux establishes NNN-1-N-oxide as a minor yet mechanistically distinct detoxification product, not an activation metabolite—a critical distinction absent from the major hydroxylated metabolites.

Tobacco-specific nitrosamine metabolism Urinary metabolite profiling Pyridine N-oxidation Detoxification pathway

Attenuated Esophageal Carcinogenicity: Direct Head-to-Head Comparison of NNN-1-N-Oxide vs. Parent NNN in F-344 Rats

In a direct comparative carcinogenicity study, F-344 rats received NNN or NNN-1-N-oxide in drinking water (0.012%, 36 weeks). NNN induced esophageal tumors in 23 of 24 rats (95.8%), whereas NNN-1-N-oxide induced esophageal tumors in only 10 of 24 rats (41.7%) [1]. Additionally, 50% of NNN-1-N-oxide-treated rats survived to 22 months compared to 0% survival beyond 12 months in the NNN group.

Esophageal carcinogenesis Tobacco-specific nitrosamine bioassay In vivo tumor incidence Risk assessment

Lung Tumor Multiplicity in A/J Mice: NNN-1-N-Oxide vs. 4′-Hydroxy-NNN and Parent NNN

In the A/J mouse lung tumorigenicity model, NNN-1-N-oxide induced the lowest tumor multiplicity (0.8 tumors/animal) among the NNN metabolites retaining the nitroso group, compared to 4′-hydroxy-NNN (1.6 tumors/animal, a 2-fold difference), NNN itself (1.2 tumors/animal), and 3′-hydroxy-NNN (0.9 tumors/animal) [1]. This positions NNN-1-N-oxide as the least tumorigenic nitroso-retaining NNN metabolite tested in this model.

Lung tumorigenesis A/J mouse bioassay Nitrosamine metabolite ranking Structure-activity relationship

Carcinogenic Potency (TD50): ~9-Fold Weaker Than Parent NNN in Rat Bioassays

The Carcinogenic Potency Database reports a harmonic mean TD50 of 0.876 mg/kg/day for NNN-1-N-oxide in rats (esophageal and nasal cavity target sites), compared to 0.0957 mg/kg/day for NNN in the same species [1][2]. This 9.15-fold higher TD50 indicates substantially lower carcinogenic potency, consistent with the pyridine N-oxidation pathway representing detoxification rather than metabolic activation.

Carcinogenic potency quantification TD50 Risk assessment Regulatory toxicology

Physicochemical Property Differentiation for Chromatographic Method Development: pKa and Boiling Point vs. Parent NNN

The introduction of the N-oxide moiety dramatically alters the compound's physicochemical profile. NNN-1-N-oxide exhibits a predicted pKa of 0.78, making it a very weak base, compared to pKa ~5.16 for NNN . Its boiling point is predicted at 500.3 °C versus ~369.5 °C for NNN . This 4.38 log unit pKa difference and ~131 °C boiling point elevation directly impact reversed-phase chromatographic retention, solid-phase extraction recovery, and ionization efficiency in LC-MS analysis.

Physicochemical properties pKa Boiling point Chromatographic retention Method development

Human Urinary Biomarker Specificity: Exclusive Detection of NNN-N-Oxide in Tobacco Users vs. Non-Detection in Non-Smokers

Using a highly specific MS3 transition-based LC-MS/MS method, NNN-N-oxide was quantified in human urine for the first time. It was detected in 10 of 32 cigarette smokers at a mean concentration of 8.40 ± 6.04 fmol/mL, and in 13 of 14 smokeless tobacco users at 85.2 ± 96.3 fmol/mL, but was completely absent (0/20) in non-smoker urine samples [1]. This absolute qualitative and quantitative contrast—detection exclusively in tobacco-exposed populations—establishes NNN-N-oxide as a specific biomarker for NNN metabolic detoxification, fundamentally distinct from total NNN measurements that suffer from artifactual formation issues.

Human biomonitoring Urinary biomarker Tobacco exposure assessment LC-MS/MS quantitation

High-Impact Application Scenarios for 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium Based on Its Differentiated Evidence Profile


Human Biomonitoring of NNN Detoxification: Quantitative Urinary Biomarker Assay Development Using NNN-N-Oxide as the Primary Reference Standard

The exclusive presence of NNN-N-oxide in tobacco user urine and its complete absence in non-smokers [1] positions this compound as an indispensable reference standard for developing LC-MS/MS methods that quantify the pyridine N-oxidation detoxification pathway in population studies. Unlike total NNN assays, NNN-N-oxide measurements are immune to artifactual nitrosation, enabling accurate exposure assessment for cancer etiology research.

In Vivo Metabolic Pathway Dissection: Using NNN-N-Oxide to Differentiate Detoxification from Activation in Carcinogenicity Studies

The 54% lower esophageal tumor incidence and >10-month survival advantage of NNN-N-oxide-treated rats versus NNN-treated rats [2] make this compound the agent of choice for in vivo studies that require sustained observation of the detoxification arm of NNN metabolism without the early lethality caused by the parent carcinogen. It is particularly suited for chronic feeding studies investigating chemopreventive interventions targeting N-oxidation pathways.

Analytical Method Validation for Tobacco Product Regulatory Science: Chromatographic Selectivity vs. Co-Eluting Nitrosamines

The pronounced physicochemical differences between NNN-N-oxide (pKa 0.78, logP −2.00) and parent NNN (pKa 5.16, logP −0.08) necessitate distinct solid-phase extraction and HPLC gradient conditions. Procuring the authentic N-oxide reference standard is essential for regulatory laboratories performing method validation (AMV) and quality control (QC) for nicotine and tobacco product impurity profiling, as in situ oxidation approaches cannot guarantee the purity and yield required for pharmacopeial traceability.

Structure-Activity Relationship (SAR) Studies of Tobacco-Specific Nitrosamine Carcinogenicity: Low-Background Comparator for N-Oxidation Metabolites

With a TD50 of 0.876 mg/kg/day (~9-fold less potent than NNN) [3][4] and the lowest lung tumor multiplicity (0.8 tumors/animal) among nitroso-retaining NNN metabolites [5], NNN-N-oxide serves as a critical low-potency anchor point in SAR panels. It enables researchers to calibrate the contribution of the pyridine N-oxide functional group to overall carcinogenic potency relative to hydroxylated and parent structures.

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